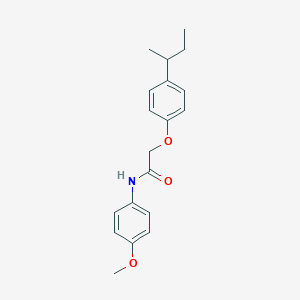
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide, also known as CGP 37157, is a pharmacological compound that has been widely used in scientific research. This compound was first synthesized in the 1980s and has since been studied extensively for its potential therapeutic applications. In
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to inhibit the mitochondrial Na+/Ca2+ exchanger, which plays a key role in regulating intracellular calcium levels. This inhibition has been shown to protect against neuronal damage caused by calcium overload, making 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用機序
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 works by inhibiting the mitochondrial Na+/Ca2+ exchanger, which is responsible for regulating the exchange of calcium ions between the mitochondria and the cytosol. This inhibition leads to a reduction in intracellular calcium levels, which in turn protects against neuronal damage caused by calcium overload.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 has been shown to have a number of biochemical and physiological effects, including the inhibition of mitochondrial respiration, the reduction of intracellular calcium levels, and the protection of neurons against calcium-induced damage. It has also been shown to have anti-inflammatory properties and to inhibit the activation of microglia, which play a key role in neuroinflammation.
実験室実験の利点と制限
One of the main advantages of using 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 in lab experiments is its specificity for the mitochondrial Na+/Ca2+ exchanger. This specificity allows researchers to study the role of this protein in a variety of cellular processes, particularly those related to neurodegeneration. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is required to ensure that the compound does not cause unwanted side effects or toxicity.
将来の方向性
There are a number of potential future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157. One area of interest is the development of more potent and selective inhibitors of the mitochondrial Na+/Ca2+ exchanger. Another potential area of research is the study of the compound's effects on other cellular processes, such as autophagy and apoptosis. Finally, there is interest in exploring the potential therapeutic applications of 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 for other diseases beyond neurodegeneration, such as cancer and cardiovascular disease.
Conclusion:
2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 is a pharmacological compound that has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its specificity for the mitochondrial Na+/Ca2+ exchanger makes it a valuable tool for studying the role of this protein in cellular processes, and its potential therapeutic applications make it an important area of research. While there are limitations to its use in lab experiments, careful dosing and monitoring can mitigate these risks and allow for productive research on this compound.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157 involves a multistep process that begins with the reaction of 4-chloro-2-methylphenol with propionic anhydride to form 2-(4-chloro-2-methylphenoxy)propionic acid. The propionic acid is then converted to the corresponding acid chloride, which is reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole with N-propylacetamide to form 2-(4-chloro-2-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide 37157.
特性
分子式 |
C13H16ClN5O2 |
|---|---|
分子量 |
309.75 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-3-6-19-17-13(16-18-19)15-12(20)8-21-11-5-4-10(14)7-9(11)2/h4-5,7H,3,6,8H2,1-2H3,(H,15,17,20) |
InChIキー |
ZZFFQOZKPGBXHW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
正規SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=C(C=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)






![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)
![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)


![3,5-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251516.png)
![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B251518.png)